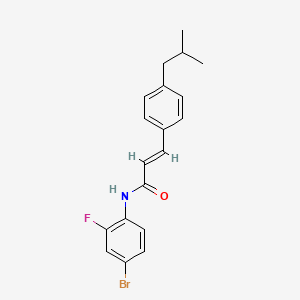
N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide is a compound that appears to be related to various acrylamide derivatives synthesized for different applications, such as intermediates in pharmaceuticals, monomers for polymerization, and compounds with potential antimicrobial activity. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of related acrylamide compounds typically involves acylation reactions. For instance, N-(2-Bromo-4-methoxyphenyl)acrylamide was synthesized by acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, yielding a high product yield of 95.7% . Similarly, N-(4-bromophenyl)-2-methacrylamide was synthesized by reacting 4-bromoaniline with methacryloyl chloride . These methods suggest that the synthesis of N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide could potentially be achieved through a comparable acylation reaction using appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is typically confirmed using spectroscopic techniques such as infrared spectrum (IR), mass spectrum (MS), and nuclear magnetic resonance (NMR) . These techniques provide detailed information about the molecular framework and functional groups present in the compound. For the compound , similar analytical methods would be employed to ascertain its molecular structure.
Chemical Reactions Analysis
Acrylamide derivatives can participate in various chemical reactions, including polymerization and Claisen-Schmidt condensation reactions . The presence of the acrylamide group allows for reactivity with other monomers or reagents, leading to the formation of copolymers or other derivatives with potential biological activity. The specific reactivity of N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide would need to be studied to understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives, such as solubility, thermal stability, and glass transition temperature, are important for their practical applications . For example, the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions was studied, and the data were correlated with models to better understand its behavior in solution . Similar studies would be necessary to characterize the physical and chemical properties of N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
Polymerization Reactions and Solubility Studies
N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide has been explored for its applications in polymerization reactions. A study focused on its solubility in methanol–ethanol solution highlights the compound's potential as a new monomer for polymer synthesis. The research used a laser detecting system to measure its solubility across different compositions of methanol–ethanol mixtures at temperatures ranging from 287.75 K to 339.55 K. This investigation provides critical data for industrial product and process design involving this acrylamide derivative, demonstrating its utility in creating polymers with specific solubility characteristics (Yao et al., 2010).
Synthesis Techniques and Characterization
Another aspect of scientific research on N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide involves its synthesis and the characterization of its derivatives. Research has shown methods for the synthesis of similar acrylamide derivatives, providing a foundation for creating N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide and analyzing its properties. For instance, studies on acylation techniques to produce acrylamide derivatives shed light on the potential methodologies that could be applied to synthesize and characterize this specific compound with high yield and environmental friendliness (Jia-cheng, 2012).
Antipathogenic Activity
While direct studies on N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide may not be available, research on related acrylamide derivatives indicates potential biological activities that could be relevant. For example, studies on new thiourea derivatives, which include acrylamide groups, have demonstrated significant antipathogenic activities against various bacterial strains. This suggests a potential area of investigation for the antipathogenic properties of N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide derivatives, considering the structural similarities and the role of halogenation in biological activity (Limban et al., 2011).
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO/c1-13(2)11-15-5-3-14(4-6-15)7-10-19(23)22-18-9-8-16(20)12-17(18)21/h3-10,12-13H,11H2,1-2H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASXIDWHUWJOP-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

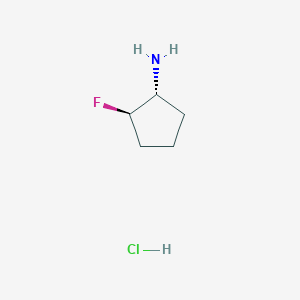
![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)
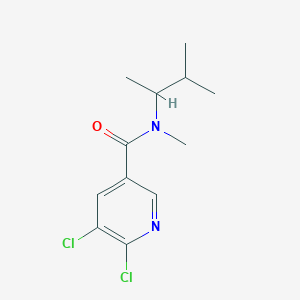
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)
![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)
![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)
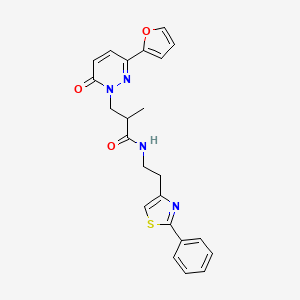
![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)
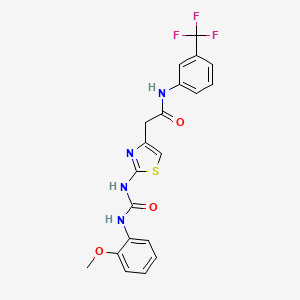
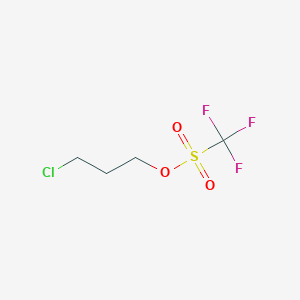
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)